molecular formula C10H8Cl2N2OS B5080745 5-(3,4-dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one CAS No. 303093-55-2

5-(3,4-dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B5080745
CAS No.: 303093-55-2
M. Wt: 275.15 g/mol
InChI Key: QWNJBVJZSOGVBU-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with a 3,4-dichlorobenzyl group and an imino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichlorobenzylamine with thiourea and chloroacetic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

5-(3,4-Dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzylamine: A precursor in the synthesis of 5-(3,4-dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one.

    Thiazolidinones: A class of compounds with similar structural features and potential biological activities.

    Iminothiazolidinones: Compounds with an imino group attached to a thiazolidinone ring.

Uniqueness

This compound is unique due to the presence of both the 3,4-dichlorobenzyl and imino groups, which may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-amino-5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c11-6-2-1-5(3-7(6)12)4-8-9(15)14-10(13)16-8/h1-3,8H,4H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNJBVJZSOGVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2C(=O)N=C(S2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-55-2
Record name 2-Amino-5-[(3,4-dichlorophenyl)methyl]-4(5H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303093-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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